Phenanthro(1,2-b)furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-
Overview
Description
Synthesis Analysis
The synthesis of Phenanthro[1,2-b]furan derivatives has been achieved through various methodologies, including photoinduced molecular transformations and regioselective photoadditions of 2-hydroxyphenanthrene-1,4-dione with electron-rich alkenes, leading to the formation of phenanthrofuran diones. These methods demonstrate the versatility and efficiency of synthesizing complex molecular structures through photochemical reactions (Suginome et al., 1994). Additionally, dehydrogenation techniques using palladium-charcoal have been utilized to synthesize related phenanthrofuran derivatives, showcasing the application of catalytic dehydrogenation in organic synthesis (Horaguchi, 1977).
Molecular Structure Analysis
The molecular structure of Phenanthro[1,2-b]furan derivatives reveals a complex fused-ring system that exhibits significant chemical stability and intriguing electronic properties. Structural analyses, including X-ray crystallography, have provided detailed insights into the compound's geometry, confirming the presence of twisted helicene-like structures and columnar stacking in the crystal state, which may influence its electronic and optical properties (Kojima et al., 2016).
Chemical Reactions and Properties
Phenanthro[1,2-b]furan derivatives undergo various chemical reactions, including electrophilic substitution reactions and hydrogenation, which have been explored to modify the compound's structure and properties. Studies have shown that these compounds can participate in bromination, benzoylation, and hydrogenation reactions, leading to the formation of diverse derivatives with altered chemical functionalities (Horaguchi et al., 1980).
Physical Properties Analysis
The physical properties of Phenanthro[1,2-b]furan derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. The compounds' intense blue fluorescence in both solution and solid states, as observed in certain derivatives, highlights their potential use in optoelectronic devices and fluorescence-based applications (Kojima et al., 2016).
Scientific Research Applications
Chemical Synthesis and Derivatives
Phenanthro(1,2-b)furan-10,11-dione has been a core subject in the study of chemical synthesis, specifically focusing on the synthesis of tri- and tetra-cyclic furoquinones that simulate the ring systems of various diterpenoids. One significant study detailed the synthesis of phenanthro[1,2-b]furan-10,11-dione, starting from 2-bromo-3,4-dihydro-1-naphthaldehyde, simulating the BCD/ABCD ring system of furoquinone diterpenoids (Shaik & Kar, 2009).
Moreover, novel phenanthro[2,3-b]furans have been isolated from plants like Pleione bulbocodioides, showcasing the natural occurrence and potential biological significance of these compounds (Liu et al., 2007).
Structural and Reactivity Studies
Structural analysis and reactivity studies have also been focal points in the research of phenanthrofuran derivatives. For instance, studies have delved into the synthesis and investigation of various phenanthrofuran derivatives, examining their chemical reactivities and spectral properties, indicating potential applications in material science or pharmacology (Horaguchi, 1977).
Bioactive Compounds and Radical Scavenging Activities
Interestingly, certain derivatives, like urceolatin isolated from marine algae, have shown significant bioactive properties, including radical-scavenging activities, hinting at potential therapeutic applications. Urceolatin, in particular, demonstrated significant DPPH radical-scavenging activity, which could be indicative of antioxidant properties (Li et al., 2008).
properties
IUPAC Name |
7-hydroxy-1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-8-7-22-18-12-4-3-10-9(2)13(19)6-5-11(10)15(12)17(21)16(20)14(8)18/h3-4,7,13,19H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJKJFRMCYQMLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101003161 | |
Record name | 7-Hydroxy-1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101003161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenanthro(1,2-b)furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene- | |
CAS RN |
83145-47-5 | |
Record name | Hydroxymethylenetanshinquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083145475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101003161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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